4-(4-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Overview
Description
4-(4-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.18992602 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Evaluation
Novel heterocyclic compounds derived from benzimidazole and pyrimidine analogues have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, anticancer, antidiabetic, and antifilarial agents. These compounds exhibit significant biological activities by inhibiting enzymes or biological processes involved in disease pathogenesis. For example, some benzimidazole derivatives have shown high inhibitory activity against cyclooxygenase enzymes, demonstrating potent analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020), and certain dihydropyrimidine derivatives have been identified for their in vitro antidiabetic potential through α-amylase inhibition assays (Lalpara et al., 2021).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have been synthesized and shown to have potential as antineoplastic and antifilarial agents. These compounds can inhibit the growth of cancer cells and show significant activity against filarial worms in experimentally infected animals. This indicates their potential application in cancer therapy and the treatment of filarial diseases (Ram et al., 1992).
PARP Inhibition for Cancer Therapy
Benzimidazole inhibitors have been developed as resistance-modifying agents in cancer chemotherapy, particularly through the inhibition of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds can potentiate radiotherapy and the cytotoxicity of certain forms of cancer chemotherapy, presenting a promising approach to overcoming cancer cell resistance (White et al., 2000).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been investigated for their ability to inhibit corrosion in metals, particularly mild steel, in acidic environments. These compounds show high efficiency in protecting metal surfaces from corrosion, making them valuable for industrial applications where metal preservation is critical (Yadav et al., 2013).
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-3-32-20-15-13-18(14-16-20)24-23(25(31)28-19-9-5-4-6-10-19)17(2)27-26-29-21-11-7-8-12-22(21)30(24)26/h4-16,24H,3H2,1-2H3,(H,27,29)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFIJCZSPIFPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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